molecular formula C20H18N4O4S B4230568 1-(3,4-Dimethoxybenzoyl)-3-(furan-2-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine

1-(3,4-Dimethoxybenzoyl)-3-(furan-2-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B4230568
M. Wt: 410.4 g/mol
InChI Key: OYLLCLQAQZOMDU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzoyl)-3-(furan-2-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a benzoyl group substituted with two methoxy groups, a furan ring, and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzoyl)-3-(furan-2-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the benzoyl group: The triazole intermediate can be acylated using 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the furan ring: This step involves the reaction of the benzoylated triazole with a furan derivative, often under Friedel-Crafts acylation conditions.

    Incorporation of the thienylmethyl group: The final step includes the alkylation of the triazole compound with a thienylmethyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzoyl)-3-(furan-2-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the benzoyl, furan, or thienylmethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3,4-Dimethoxybenzoyl)-3-(furan-2-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine: has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-3-(furan-2-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, while the benzoyl, furan, and thienylmethyl groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzoyl)-3-(furan-2-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine: can be compared with other triazole derivatives, such as:

  • 1-(4-chlorobenzoyl)-3-(2-furyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
  • 1-(3,4-dimethoxybenzoyl)-3-(2-thienyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine

These compounds share similar structural features but differ in the substituents on the benzoyl or furan rings. The unique combination of substituents in This compound

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[3-(furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-26-15-8-7-13(11-17(15)27-2)19(25)24-20(21-12-14-5-4-10-29-14)22-18(23-24)16-6-3-9-28-16/h3-11H,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLLCLQAQZOMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C(=NC(=N2)C3=CC=CO3)NCC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Dimethoxybenzoyl)-3-(furan-2-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine
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1-(3,4-Dimethoxybenzoyl)-3-(furan-2-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine
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1-(3,4-Dimethoxybenzoyl)-3-(furan-2-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine
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1-(3,4-Dimethoxybenzoyl)-3-(furan-2-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 5
1-(3,4-Dimethoxybenzoyl)-3-(furan-2-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 6
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1-(3,4-Dimethoxybenzoyl)-3-(furan-2-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine

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